2,2-Difluoro-1-(4-hydroxyphenyl)ethanol
Description
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
4-(2,2-difluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H |
InChI Key |
AKGWEMXWSCPYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Fluorination Effects: The difluoroethanol group in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like tyrosol.
- Hydroxyl Group: The para-hydroxyl group enables hydrogen bonding, similar to tyrosol, which is critical for antioxidant activity.
- Halogen vs.
Antioxidant Potential
- Tyrosol (2-(4-Hydroxyphenyl)ethanol): Demonstrates well-documented antioxidant and anti-inflammatory effects, attributed to its phenolic hydroxyl group. It scavenges free radicals via hydrogen donation .
- This compound: While direct data is unavailable, fluorination may modulate its redox behavior. Fluorine’s electron-withdrawing effect could reduce radical scavenging efficacy compared to tyrosol but improve stability in biological systems .
Enzymatic Interactions
- 1-(4-Hydroxyphenyl)-ethanol dehydrogenase: This enzyme catalyzes the oxidation of 1-(4-hydroxyphenyl)ethanol to ρ-hydroxyacetophenone. The difluoro variant may resist enzymatic degradation due to C-F bond strength, altering metabolic pathways .
Novel Scaffolds in Drug Discovery
Physicochemical Properties
Limited data exists for the target compound, but inferences can be drawn:
- Solubility : The hydroxyl group enhances water solubility, while fluorines increase lipid solubility, creating a balance suitable for drug delivery.
- Thermal Stability: Fluorine’s strong bond strength likely improves thermal stability compared to non-fluorinated analogs .
Q & A
Q. How can the synthesis of 2,2-difluoro-1-(4-hydroxyphenyl)ethanol be optimized to improve yield and purity?
Methodological Answer: Optimization should focus on substituent effects and reaction conditions. For example:
- Vary the position of fluorine substituents on the phenyl ring to assess steric/electronic effects on reaction kinetics .
- Use sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under controlled pH (cesium carbonate as base) in DMF, monitoring gas evolution to avoid side reactions .
- Purify intermediates via column chromatography (hexanes/ethyl acetate) and validate purity via HPLC (>95% purity threshold) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use NMR to confirm fluorine positions and NMR to resolve hydroxyl proton coupling patterns. Compare chemical shifts with analogs like 2,2-difluoro-1-(3-fluorophenyl)ethanol (δ 4.8–5.2 ppm for -CHF) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol .
- FT-IR : Identify O-H (3300–3500 cm) and C-F (1100–1200 cm) stretches .
Q. How does the difluoroethanol moiety influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : The -CF group increases hydrophobicity; test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) to identify optimal solvents for biological assays .
- Reactivity : Fluorine’s electronegativity stabilizes adjacent carbocations, enabling nucleophilic substitutions. Compare reaction rates with non-fluorinated analogs in SN reactions (e.g., using LiAlH reductions) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity results in cellular assays?
Methodological Answer:
- Hypothesis Testing : If bioactivity varies across cell lines (e.g., cancer vs. normal), perform dose-response curves (0.1–100 µM) with controls for membrane permeability (e.g., using propidium iodide).
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo .
- Computational Docking : Model interactions with targets like tyrosine kinases using AutoDock Vina; compare binding affinities with 2,2-difluoro-1-(3-methoxyphenyl)ethanol .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. For example, the hydroxyl group’s oxygen may show higher nucleophilicity (f > 0.1) .
- Solvent Effects : Simulate reaction pathways in polar (water) vs. aprotic (DMF) solvents to predict regioselectivity in esterification or etherification .
Q. What experimental strategies resolve discrepancies in stability studies under varying pH?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (HCl 0.1 M), basic (NaOH 0.1 M), and oxidative (HO 3%) conditions at 40°C for 24 hours. Monitor degradation via LC-MS; identify products like 4-hydroxyphenylacetic acid .
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives (t) and activation energy (E) using Arrhenius plots .
Q. How can reaction intermediates be isolated and characterized during multi-step synthesis?
Methodological Answer:
- Quench and Extract : Halt reactions at 50% completion (TLC monitoring), extract intermediates with dichloromethane, and purify via flash chromatography .
- In Situ Spectroscopy : Use ReactIR to track intermediates like 2,2-difluoro-1-(4-hydroxyphenyl)ethanone (C=O stretch ~1700 cm) .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
Q. How do solvent polarity and temperature affect reaction kinetics in fluorination steps?
Methodological Answer:
- Arrhenius Studies : Conduct reactions at 25°C, 40°C, and 60°C in DMF, THF, and acetonitrile. Calculate rate constants (k) and plot ln(k) vs. 1/T to determine E .
- Kamlet-Taft Parameters : Correlate solvent polarity (π*) with reaction rates; polar aprotic solvents (DMF, π* ~0.88) typically accelerate fluorinations .
Q. What validation protocols ensure reproducibility in analytical methods (e.g., HPLC, GC)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
